molecular formula C18H13NO7 B420836 (4-Methyl-2-oxochromen-7-yl) 4-methoxy-3-nitrobenzoate CAS No. 312941-96-1

(4-Methyl-2-oxochromen-7-yl) 4-methoxy-3-nitrobenzoate

Cat. No.: B420836
CAS No.: 312941-96-1
M. Wt: 355.3g/mol
InChI Key: JBGAPCOUYOBGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-2-oxochromen-7-yl) 4-methoxy-3-nitrobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core (coumarin) substituted with a methyl group at the 4-position and an ester linkage to a 4-methoxy-3-nitrobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxochromen-7-yl) 4-methoxy-3-nitrobenzoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with 4-methoxy-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at ambient temperature. The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxochromen-7-yl) 4-methoxy-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the benzoate moiety can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methyl-2-oxochromen-7-yl) 4-methoxy-3-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxochromen-7-yl) 4-methoxy-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound’s anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 4-methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside

Uniqueness

(4-Methyl-2-oxochromen-7-yl) 4-methoxy-3-nitrobenzoate is unique due to the presence of both a nitro group and a methoxy group in the benzoate moiety, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other coumarin derivatives, making it a valuable compound for research and development .

Properties

CAS No.

312941-96-1

Molecular Formula

C18H13NO7

Molecular Weight

355.3g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 4-methoxy-3-nitrobenzoate

InChI

InChI=1S/C18H13NO7/c1-10-7-17(20)26-16-9-12(4-5-13(10)16)25-18(21)11-3-6-15(24-2)14(8-11)19(22)23/h3-9H,1-2H3

InChI Key

JBGAPCOUYOBGQN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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